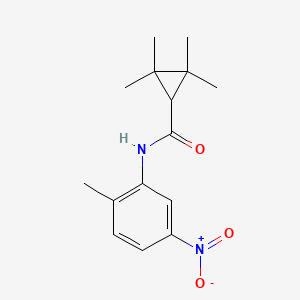
2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide is an organic compound characterized by its unique cyclopropane ring structure and the presence of multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid with an amine, often using coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a catalyst, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions (e.g., basic or acidic medium).
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3-tetramethylbutane: Similar in having multiple methyl groups but lacks the nitro and carboxamide functionalities.
2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide: Shares the tetramethyl substitution but differs in the ring structure and functional groups.
Uniqueness
2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, multiple methyl groups, a nitro group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,2,3,3-tetramethyl-N-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9-6-7-10(17(19)20)8-11(9)16-13(18)12-14(2,3)15(12,4)5/h6-8,12H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUUKHDPVWHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2C(C2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
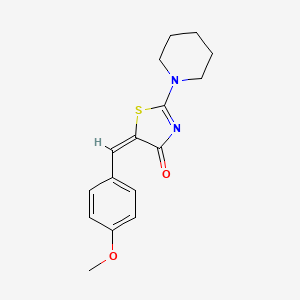
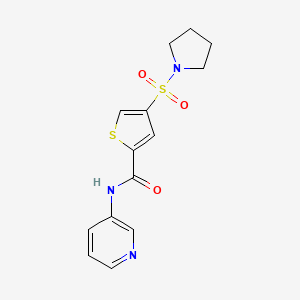
![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5582862.png)
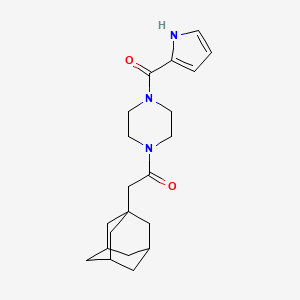
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B5582874.png)
![ethyl (9-imino-1,2,3,9-tetrahydro-4H-cyclopenta[b]quinolin-4-yl)acetate hydrochloride](/img/structure/B5582879.png)
![1-[4-(4-METHOXYPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-ETHANONE](/img/structure/B5582881.png)
![(3S,4S)-4-cyclopropyl-1-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5582895.png)
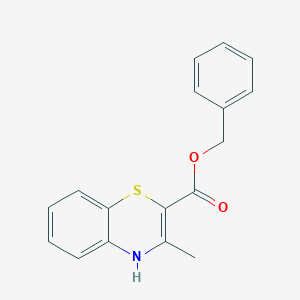
![N-[(3-methyl-5-isoxazolyl)methyl]-2-(5-oxo-3,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5582904.png)
![N-{(3S*,4R*)-4-isopropyl-1-[4-(trifluoromethyl)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5582929.png)
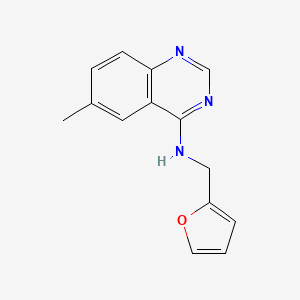

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]naphthalen-1-ol](/img/structure/B5582948.png)
